![molecular formula C18H13N3O5S B2688570 N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide CAS No. 1173634-62-2](/img/structure/B2688570.png)
N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H13N3O5S and its molecular weight is 383.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article explores the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its anticancer properties.
Chemical Structure
The compound features a complex structure that includes a benzothiazole moiety and a benzoxazole derivative. The molecular formula is C14H16N2O3S, with a molecular weight of approximately 288.36 g/mol. The InChIKey for this compound is SMGPMEQVOXORQB-CCEZHUSRSA-N, which aids in its identification in chemical databases.
Synthesis
The synthesis of this compound involves multi-step reactions that typically start with the formation of the benzothiazole core followed by functionalization to introduce the oxazole group. The detailed synthetic pathway can be optimized for yield and purity.
Anticancer Properties
Recent studies have evaluated the anticancer potential of compounds related to benzothiazole and benzoxazole derivatives. For instance, derivatives similar to N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene) have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (nM) |
---|---|---|
7e | SKRB-3 | 1.2 |
7e | SW620 | 4.3 |
7e | A549 | 44 |
7e | HepG2 | 48 |
In these studies, compound 7e exhibited the most potent anticancer activity and induced apoptosis in HepG2 cells through mechanisms that are currently under investigation .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. For example, compounds with similar structures have been shown to enhance GABA levels in the brain and exhibit anticonvulsant activity through GABAergic mechanisms .
Case Studies
Several studies have focused on the biological evaluation of related compounds:
- Benzothiazole Derivatives : A series of benzothiazole derivatives were tested against multiple cancer cell lines. Compounds demonstrated broad-spectrum activity with some derivatives achieving IC50 values significantly lower than traditional chemotherapeutic agents.
- Apoptosis Induction : Flow cytometric analysis indicated that certain derivatives induced apoptosis in cancer cells in a dose-dependent manner. For instance, treatment with compound 7e resulted in increased apoptotic cell populations at varying concentrations .
特性
IUPAC Name |
N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S/c1-20-11-6-13-14(25-9-24-13)7-15(11)27-17(20)19-16(22)8-21-10-4-2-3-5-12(10)26-18(21)23/h2-7H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMGIXJWFHGXDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=C(C=C2SC1=NC(=O)CN4C5=CC=CC=C5OC4=O)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。